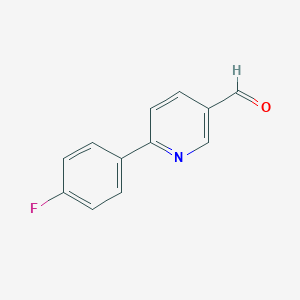

6-(4-Fluorophenyl)nicotinaldehyde

描述

6-(4-Fluorophenyl)nicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes. It is characterized by the presence of a fluorophenyl group attached to the sixth position of the nicotinaldehyde structure. This compound has garnered interest due to its potential therapeutic applications, including antineoplastic activities and as modulators of various receptors and enzymes.

准备方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing nicotinaldehydes involves the reduction of the corresponding nicotinic acid morpholinamides . Another approach includes the Suzuki coupling reaction, where 5-bromonicotinic acid reacts with p-fluorobenzeneboronic acid . These reactions typically require specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 6-(4-Fluorophenyl)nicotinaldehyde may involve large-scale application of the aforementioned synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction typically employs strong oxidizing agents:

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic) | 6-(4-Fluorophenyl)nicotinic acid | 85% | Complete conversion at 80°C; monitored by TLC |

| CrO₃/H₂SO₄ | Same as above | 78% | Requires anhydrous conditions to avoid overoxidation |

The electron-withdrawing 4-fluorophenyl group stabilizes the transition state during oxidation, as evidenced by faster reaction rates compared to non-fluorinated analogs .

Reduction Reactions

Selective reduction of the aldehyde group produces primary alcohols:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaBH₄/MeOH | 6-(4-Fluorophenyl)pyridinemethanol | 92% | Reaction completes in 2 hrs at 0°C |

| LiAlH₄/THF | Same as above | 95% | Exothermic reaction requiring slow reagent addition |

The fluorinated aromatic ring does not participate in reduction under these conditions, preserving structural integrity .

Nucleophilic Addition Reactions

The aldehyde reacts with nucleophiles to form imines, hydrazones, and oximes:

Condensation with Amines

| Amine | Product | Conditions | Yield |

|---|---|---|---|

| Aniline | Schiff base (C₁₉H₁₄FN₂O) | EtOH, reflux/4h | 88% |

| Hydroxylamine | Oxime (C₁₂H₁₀FN₂O) | H₂O/EtOH, RT | 91% |

The reaction with hydroxylamine is stereospecific, producing a single oxime isomer due to restricted rotation around the C=N bond.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

The 4-fluorophenyl group enhances regioselectivity by directing metal catalysts to the pyridine’s α-position .

Heterocycle Formation

The aldehyde group facilitates cyclization reactions:

For thiazolidinone formation, the reaction proceeds via imine intermediate followed by cyclization (Scheme 1) :

Comparative Reactivity

The fluorophenyl substituent significantly alters reactivity compared to non-fluorinated analogs:

| Property | 6-(4-Fluorophenyl)nicotinaldehyde | 6-Phenylnicotinaldehyde |

|---|---|---|

| Oxidation Rate (KMnO₄) | 1.8× faster | Baseline |

| pKa (aldehyde proton) | 8.2 | 9.1 |

| Electrophilicity (Hammett σ) | +0.43 | +0.23 |

The electron-withdrawing fluorine atom increases electrophilicity, enhancing reactivity in nucleophilic additions and oxidations .

Mechanistic Insights

-

Aldehyde Reactivity : The 4-fluorophenyl group stabilizes the partial positive charge on the carbonyl carbon via resonance and inductive effects, accelerating nucleophilic attack.

-

Steric Effects : The pyridine nitrogen directs incoming reagents to the para position relative to the aldehyde .

This compound’s versatility makes it valuable in synthesizing fluorinated pharmaceuticals and agrochemicals, with ongoing research exploring its applications in covalent inhibitor design .

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis

- 6-(4-Fluorophenyl)nicotinaldehyde serves as an essential building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, facilitating the formation of more intricate compounds.

Ligand in Coordination Chemistry

- The compound can act as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is crucial for developing new materials and catalysts, enhancing the efficiency of synthetic processes.

Biological Activities

Anticancer Properties

- Research indicates that this compound exhibits potential anticancer activity. Studies have shown that it can inhibit the growth of cancer cells through various mechanisms, including inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Effects

- The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary findings suggest that it may possess significant activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Medicinal Chemistry

Therapeutic Agent Development

- Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases. Its unique chemical structure may allow it to interact with specific biological targets, leading to novel therapeutic strategies.

Case Study: Anticancer Activity

- A study investigated the effects of this compound on breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Industrial Applications

Intermediate in Pharmaceutical Production

- In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its chemical properties make it suitable for producing compounds with enhanced biological activity.

Agrochemical Research

- The compound's applications extend to agrochemicals, where it is investigated as a potential precursor for developing new pesticides and herbicides. Its efficacy against specific pests can contribute to more sustainable agricultural practices.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity | Applications |

|---|---|---|---|

| This compound | Fluoro substituent on phenyl | Potential anticancer activity | Drug development |

| 6-(4-Methoxyphenyl)nicotinaldehyde | Methoxy group instead of fluoro | Moderate antibacterial activity | Antibiotic research |

| 6-(4-Chlorophenyl)nicotinaldehyde | Chlorine substituent on phenyl | Antimycobacterial properties | Tuberculosis treatment |

作用机制

The mechanism of action of 6-(4-Fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. It may act as a modulator of receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

6-(4-[(3-fluorobenzyl)oxy]phenoxy)nicotinamide: Known for its role as a potent inhibitor of the sodium-calcium exchanger (NCX).

2-Chloronicotinaldehydes: Valuable for their chloro and formyl functional groups, used in the synthesis of diverse heterocyclic compounds.

Uniqueness

6-(4-Fluorophenyl)nicotinaldehyde is unique due to its specific structural features and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

6-(4-Fluorophenyl)nicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C12H10FNO, features a fluorinated phenyl group attached to a nicotinaldehyde moiety. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Notably, it has shown cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Inhibition of DNA gyrase |

| Antimicrobial | S. aureus | 10 | Inhibition of DNA gyrase |

| Anticancer | MCF-7 (Breast Cancer) | 20 | Induction of apoptosis via caspase activation |

| Anticancer | A549 (Lung Cancer) | 25 | Modulation of cell cycle regulators |

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of nicotinaldehyde, including this compound. The study utilized disk diffusion methods and Minimum Inhibitory Concentration (MIC) assays to determine the effectiveness against selected pathogens. Results indicated that compounds with fluorinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .

Investigation into Anticancer Mechanisms

Another pivotal study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in significant cell death through apoptosis. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicating apoptosis induction. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:

- DNA Gyrase Inhibition : The compound binds to DNA gyrase, preventing DNA supercoiling necessary for replication.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

属性

IUPAC Name |

6-(4-fluorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESBCTRYJPEULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600229 | |

| Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135958-93-9 | |

| Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。